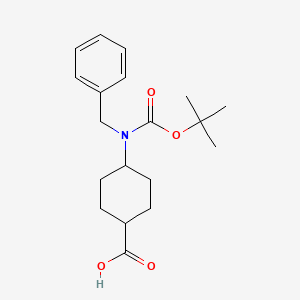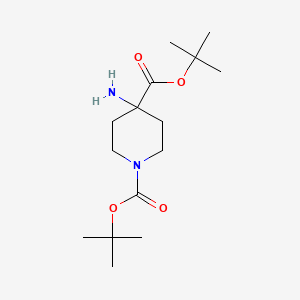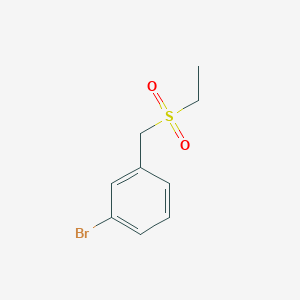![molecular formula C13H10F3NO2S B12067123 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline CAS No. 61174-34-3](/img/structure/B12067123.png)
2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline is an organic compound that features a trifluoromethyl group attached to a benzene ring, which is further connected to a sulfonyl group and an aniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline typically involves the reaction of 2-(Trifluoromethyl)benzenesulfonyl chloride with aniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction . The reaction can be represented as follows:
2-(Trifluoromethyl)benzenesulfonyl chloride+Aniline→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with the trifluoromethyl group in the para position.
2-(Trifluoromethyl)benzenesulfonamide: Contains a sulfonamide group instead of an aniline moiety
Uniqueness
2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline is unique due to the specific positioning of the trifluoromethyl group and the combination of sulfonyl and aniline functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
61174-34-3 |
|---|---|
Formule moléculaire |
C13H10F3NO2S |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
2-[2-(trifluoromethyl)phenyl]sulfonylaniline |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)9-5-1-3-7-11(9)20(18,19)12-8-4-2-6-10(12)17/h1-8H,17H2 |
Clé InChI |
RGUFPDOQUOULLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid](/img/structure/B12067049.png)


![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)




![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067087.png)

![Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate](/img/structure/B12067094.png)


![Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride](/img/structure/B12067109.png)
